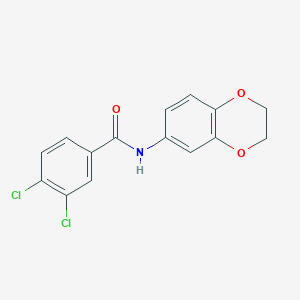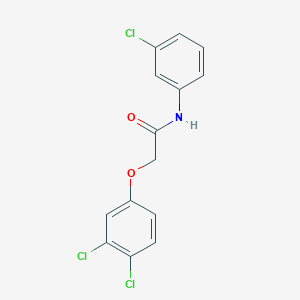![molecular formula C30H23FN2O4 B4776649 (4-fluorophenyl)-[4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone](/img/structure/B4776649.png)
(4-fluorophenyl)-[4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
Overview
Description
The compound (4-fluorophenyl)-[4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone is a complex organic molecule with a unique structure that includes fluorine, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)-[4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the phenyl groups and the functionalization of the aromatic rings with fluorine, hydroxy, and methoxy groups. Common reagents used in these reactions include phenylboronic acid, fluorobenzene, and various catalysts such as palladium on carbon (Pd/C) for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, dihydroimidazoles, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with specific enzymes and receptors makes it a valuable tool for studying biochemical pathways and cellular processes. It can be used in assays to investigate enzyme inhibition and receptor binding.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can enhance the properties of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)-[4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)-[4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
- (4-bromophenyl)-[4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
- (4-iodophenyl)-[4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone
Uniqueness
The uniqueness of (4-fluorophenyl)-[4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone lies in the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s binding affinity to biological targets and its overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23FN2O4/c1-36-24-16-22(17-25(37-2)29(24)35)30-32-26(18-6-4-3-5-7-18)27(33-30)19-8-10-20(11-9-19)28(34)21-12-14-23(31)15-13-21/h3-17,35H,1-2H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFLSZDIRDNRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4776568.png)
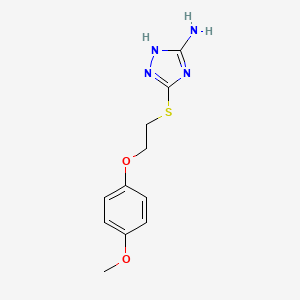
![7-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE](/img/structure/B4776588.png)
![3,4-DIMETHYL-N-[4-(2-PYRIMIDINYLSULFAMOYL)PHENYL]BENZENESULFONAMIDE](/img/structure/B4776589.png)
![N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B4776608.png)
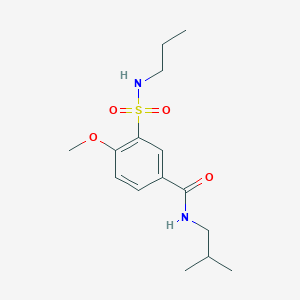
![N~1~-(2,6-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4776618.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclododecylurea](/img/structure/B4776634.png)
![2-[1-({[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)CYCLOPENTYL]ACETIC ACID](/img/structure/B4776635.png)
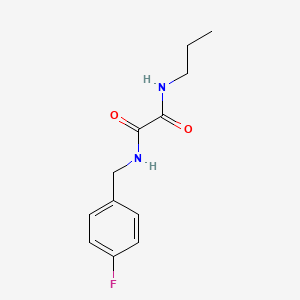
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[1-(naphthalen-2-yloxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4776661.png)
![METHYL 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B4776669.png)
